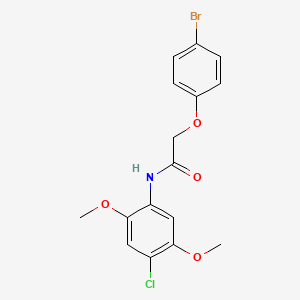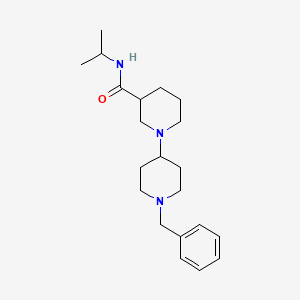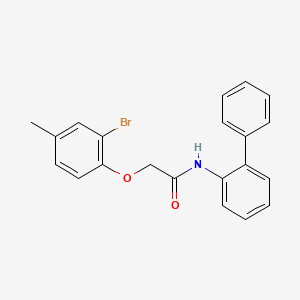
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide, commonly known as CLEC-2 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
CLEC-2 inhibitor works by blocking the interaction between CLEC-2, a receptor expressed on platelets and other immune cells, and its ligand podoplanin. This interaction is crucial for platelet activation and aggregation, which play a key role in thrombosis and tumor metastasis. By inhibiting CLEC-2 signaling, CLEC-2 inhibitor can prevent platelet activation and aggregation, thereby reducing the risk of thrombosis and inhibiting tumor metastasis.
Biochemical and Physiological Effects:
CLEC-2 inhibitor has been shown to have a range of biochemical and physiological effects. It can inhibit platelet activation and aggregation, reduce inflammation, and enhance the immune response. Additionally, CLEC-2 inhibitor has been shown to have anti-tumor effects by inhibiting tumor cell proliferation, migration, and invasion. These effects are mediated through the inhibition of CLEC-2 signaling and downstream pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CLEC-2 inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of CLEC-2 signaling, which allows for precise manipulation of platelet function and immune response. Additionally, CLEC-2 inhibitor has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, CLEC-2 inhibitor has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the research and development of CLEC-2 inhibitor. Firstly, more preclinical and clinical studies are needed to evaluate its safety and efficacy in different disease models. Secondly, the mechanism of action of CLEC-2 inhibitor needs to be further elucidated to identify potential targets for combination therapy. Thirdly, new synthesis methods and purification techniques need to be developed to improve the yield and purity of CLEC-2 inhibitor. Finally, the potential of CLEC-2 inhibitor as a diagnostic tool for thrombotic disorders and cancer needs to be explored.
Métodos De Síntesis
The synthesis of CLEC-2 inhibitor involves a multi-step process that includes the preparation of 4-chloro-2,5-dimethoxyaniline, 4-ethoxybenzaldehyde, and 4-quinolinecarboxylic acid. The reaction of these three compounds in the presence of a catalyst and solvent leads to the formation of CLEC-2 inhibitor. The purity and yield of the final product can be optimized by using different reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
CLEC-2 inhibitor has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral effects. In particular, CLEC-2 inhibitor has been found to inhibit platelet activation and aggregation, which makes it a promising candidate for the treatment of thrombotic disorders, such as deep vein thrombosis and pulmonary embolism. Additionally, CLEC-2 inhibitor has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c1-4-33-17-11-9-16(10-12-17)22-13-19(18-7-5-6-8-21(18)28-22)26(30)29-23-15-24(31-2)20(27)14-25(23)32-3/h5-15H,4H2,1-3H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBPXIULANXQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6105047.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B6105061.png)

![1-[2-hydroxy-3-(4-methoxy-2-{[(2-methoxy-2-methylpropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6105086.png)
![ethyl 5-acetyl-4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B6105091.png)
![2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6105096.png)
![2-(4-ethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6105103.png)
![5-(aminosulfonyl)-2,4-dichloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B6105109.png)
![3-[5-methyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenol](/img/structure/B6105119.png)

![5-[(2,6-difluorophenoxy)methyl]-N-[1-(4-fluorophenyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6105129.png)
![2-{1-(2-methylbenzyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105134.png)

![3-isopropyl-1-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6105141.png)